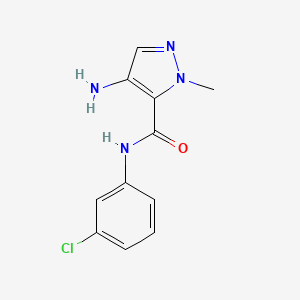![molecular formula C8H6N6S B4417787 {[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4417787.png)
{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile
Übersicht
Beschreibung
{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile is a chemical compound that belongs to the class of tetrazole-thioether derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with specific enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has potent antimicrobial activity against a variety of bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile is its broad-spectrum antimicrobial activity. This makes it a useful compound for screening potential antimicrobial agents. Additionally, the compound's potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on {[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile. One area of research could focus on the development of new drugs and therapies based on the compound's inhibitory activity against specific enzymes and receptors. Another area of research could focus on improving the compound's solubility in water, which would make it easier to work with in experiments. Additionally, further studies could be conducted to explore the compound's potential applications in other areas, such as agriculture and food preservation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity, inhibitory activity against various enzymes and receptors, and anti-inflammatory and anticancer properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other areas.
Wissenschaftliche Forschungsanwendungen
{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-3-5-15-8-11-12-13-14(8)7-2-1-4-10-6-7/h1-2,4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRQAVXFHZYNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NN=N2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4417710.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4417718.png)
![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B4417719.png)

![6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4417734.png)
![2-{1-(cyclohexylmethyl)-4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4417746.png)
![5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4417750.png)
![5-(2-thienyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4417751.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4417759.png)


![8-(3-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4417778.png)
![6-methyl-8-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4417789.png)
![ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4417802.png)